Potassium 2-(2,2,2-trifluoroethoxy)acetate

Description

Significance of Fluorinated Organic Compounds in Advanced Synthesis

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis. numberanalytics.com This is because the presence of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine's high electronegativity and small size can enhance key characteristics such as metabolic stability, lipophilicity (the ability to dissolve in fats), and bioavailability, making fluorinated compounds highly valuable. numberanalytics.com

The impact of fluorination is widespread across various industries:

Pharmaceuticals: Many drugs are fluorinated to improve their efficacy and pharmacokinetic profiles. numberanalytics.com The strategic placement of fluorine can lead to better absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Agrochemicals: Fluorine-containing compounds are integral to the development of modern pesticides and herbicides. researchgate.netacs.org

Materials Science: Fluorinated polymers, such as Polytetrafluoroethylene (Teflon), are known for their high thermal stability and chemical inertness. numberanalytics.comresearchgate.net These properties make them suitable for applications ranging from non-stick coatings to seals and gaskets in demanding chemical environments. numberanalytics.com

Given their importance, the development of new methods for synthesizing organofluorine compounds has become a central focus of research in organic chemistry. researchgate.netrsc.org

Overview of Ether-Linked Acetates and their Research Relevance

Ether-linked acetates represent a class of molecules that combine two important functional groups: an ether linkage (-O-) and an acetate (B1210297) group (CH₃COO⁻). wikipedia.org Acetates, as salts or esters of acetic acid, are common in both biology and chemical synthesis. wikipedia.org Acetate esters, in particular, are often used for their favorable properties, including low toxicity and pleasant odors. wikipedia.org

The research relevance of molecules incorporating an ether-acetate structure often lies in their use as versatile building blocks or linkers. mdpi.com The ether component provides flexibility and can influence solubility, while the acetate or corresponding carboxylic acid group offers a reactive site for further chemical transformations, such as forming amides or esters. For instance, chloroacetate (B1199739) derivatives are used as linkers to conjugate different molecular fragments, creating hybrid molecules with combined functionalities. mdpi.com In a related context, the synthesis of ether-linked benzoates, which are structurally similar to acetates, demonstrates a strategy for connecting functional groups to aromatic rings. mdpi.com The ability to design and synthesize heteroditopic receptors that can bind both a cation and an anion, such as potassium acetate, is also an active area of research, highlighting the importance of understanding acetate interactions. nih.gov

Structural and Functional Context of the 2-(2,2,2-trifluoroethoxy)acetate Moiety

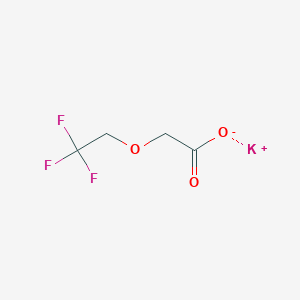

The 2-(2,2,2-trifluoroethoxy)acetate moiety is a polyfunctional chemical entity. Its structure consists of a central acetate framework where a hydrogen atom on the methyl group is substituted with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). In the case of Potassium 2-(2,2,2-trifluoroethoxy)acetate, this anion is paired with a potassium cation (K⁺). sigmaaldrich.com

Each component of the structure imparts specific functions:

The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This is arguably the most significant functional part of the molecule. The trifluoromethyl group (CF₃) is strongly electron-withdrawing and is known to enhance the metabolic stability of molecules in which it is incorporated. nih.govnih.gov This makes the trifluoroethoxy group a desirable feature in the design of pharmaceuticals and agrochemicals. acs.org

The Ether Linkage (-O-): The ether bond connects the trifluoroethyl group to the acetate backbone. This linkage provides rotational flexibility to the molecule.

The Acetate Group (-CH₂COO⁻): The carboxylate end of the acetate group is a key reactive center. It can function as a nucleophile in various chemical reactions or act as a ligand to coordinate with metal ions. The presence of the nearby electron-withdrawing trifluoroethoxy group modifies the electronic properties of the carboxylate.

The Potassium Cation (K⁺): As a salt, the compound is a solid, which can be advantageous for handling and storage. sigmaaldrich.com In solution, it dissociates to provide the reactive 2-(2,2,2-trifluoroethoxy)acetate anion.

Together, these features make this compound a useful reagent for introducing the trifluoroethoxy-methyl group into other molecules during multi-step synthetic sequences.

Historical Context of Trifluoroethoxylation Methodologies in Organic Chemistry

The deliberate introduction of a trifluoroethoxy group into molecules, known as trifluoroethoxylation, is a relatively modern pursuit within the broader history of organic synthesis, which saw its foundational principles established in the 19th and early 20th centuries. orgsyn.orglumenlearning.com The field of fluorination chemistry, in particular, began to evolve significantly in the mid-20th century, driven by the demand for new materials and pharmaceuticals. numberanalytics.com

Early methods for trifluoroethoxylation often relied on nucleophilic substitution reactions. A common approach involved deprotonating 2,2,2-trifluoroethanol (B45653) with a strong base, such as potassium tert-butoxide, to generate the trifluoroethoxide anion, which could then react with a suitable electrophile (e.g., an alkyl halide or an activated aryl fluoride). mdpi.com

More recently, research has focused on developing more efficient, selective, and milder trifluoroethoxylation methods. This evolution is highlighted by several key developments:

Fluoroform as a Reagent: A significant advance has been the use of fluoroform (HCF₃), an inexpensive industrial byproduct, as the source for the trifluoroethoxy group. A recently reported method describes a rapid, transition-metal-free conversion of fluoroform into the highly reactive potassium 2,2,2-trifluoroethoxide, which can then be used for trifluoroethoxylation of various substrates. nih.govresearchgate.netnih.govresearchgate.net

Photocatalytic Methods: Another modern approach involves photocatalysis to achieve C-H trifluoroethoxylation. acs.org This technique allows for the direct functionalization of carbon-hydrogen bonds on (hetero)arenes, offering a powerful tool for late-stage modification of complex molecules without the need for pre-functionalized starting materials. acs.org

This progression from classical nucleophilic substitution to advanced catalytic strategies reflects a continuing drive in organic chemistry toward greater efficiency and broader applicability in the synthesis of valuable fluorinated compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-(2,2,2-trifluoroethoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3.K/c5-4(6,7)2-10-1-3(8)9;/h1-2H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCYPJDZGSYIMO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])OCC(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Potassium 2 2,2,2 Trifluoroethoxy Acetate

Nucleophilic Reactivity of the 2,2,2-Trifluoroethoxy Anion and Related Species

The 2,2,2-trifluoroethoxy anion, derived from potassium 2-(2,2,2-trifluoroethoxy)acetate, is a potent nucleophile. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent ethoxy group.

Reactivity in Aromatic Trifluoroethoxylations

The introduction of a 2,2,2-trifluoroethoxy group onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr). In these reactions, the 2,2,2-trifluoroethoxide anion attacks an electron-deficient aromatic ring, displacing a suitable leaving group. The efficiency of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic substrate. uni.luunsri.ac.id

The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I. nist.gov This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. thescipub.com The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thus accelerating the reaction. uni.luunsri.ac.id

Recent studies have also highlighted the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent, which can enhance the selectivity of nucleophilic aromatic substitution reactions, particularly in complex molecules like peptides. mdpi.com Furthermore, SNAr reactions can be facilitated by photoredox or electrophotocatalytic methods, allowing for the substitution on unactivated aryl fluorides under mild conditions. ru.nl

Table 1: Examples of Aromatic Trifluoroethoxylation Reactions

| Aromatic Substrate | Nucleophile/Reagent | Conditions | Product | Yield |

| Pentafluorobenzonitrile | Phenothiazine, K₂CO₃ | DMF, 60 °C | 4-(Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | - |

| Octafluorotoluene | Phenothiazine, K₂CO₃ | DMF, 60 °C | 10-(Heptafluoro-p-tolyl)phenothiazine | 96% |

| 2,4-Dinitrofluorobenzene | Peptide Amino Groups | - | N-terminal arylated peptide | - |

| Unactivated Aryl Fluorides | Pyrazole, DDQ (electrophotocatalyst) | Acetonitrile, room temperature | Arylated pyrazole | 65% |

This table presents representative examples of aromatic trifluoroethoxylation and related SNAr reactions. Yields are as reported in the cited literature where available.

Reactivity in Aliphatic Trifluoroethoxylations

The 2,2,2-trifluoroethoxide anion is also a competent nucleophile in aliphatic substitution reactions. mdpi.comgoogle.com In these SN2 reactions, the nucleophile attacks the electrophilic carbon of an alkyl halide or sulfonate, displacing the leaving group. The reaction rate is influenced by the nature of the leaving group, the steric hindrance around the reaction center, and the solvent.

A study on the radiosynthesis of PET tracers demonstrated the utility of potassium 2,2,2-trifluoroethoxide in the ¹¹C-trifluoroethoxylation of various aliphatic precursors. researchgate.net This highlights the robustness of this nucleophile in forming C-O bonds with sp³-hybridized carbons. The reaction proceeds readily with primary and secondary alkyl halides.

Table 2: Examples of Aliphatic Trifluoroethoxylation Reactions

| Aliphatic Substrate | Nucleophile/Reagent | Conditions | Product | Yield |

| Ethyl Iodide | Potassium 2,2,2-trifluoroethoxide | DMF | 1-Ethoxy-2,2,2-trifluoroethane | High |

| Benzyl Bromide | Potassium 2,2,2-trifluoroethoxide | DMF | 1-(Benzyloxy)-2,2,2-trifluoroethane | High |

| Primary Alkyl Halides | Polyfluoroarenes, Photoredox catalyst | - | Polyfluoroaryl compounds | Good |

| 2-Bromopropane | Potassium Hydroxide (B78521) | Ethanol/water, reflux | Propan-2-ol | - |

This table provides illustrative examples of aliphatic trifluoroethoxylation reactions. Yields are described qualitatively or quantitatively as found in the literature.

Reaction Pathways Involving the Acetate (B1210297) Functionality

The acetate portion of this compound offers additional reactive sites for chemical transformations.

Condensation and Esterification Reactions

The carboxylate group of 2-(2,2,2-trifluoroethoxy)acetate can undergo condensation and esterification reactions. rsc.org Esterification is typically achieved by reacting the corresponding carboxylic acid with an alcohol under acidic catalysis, a process known as Fischer esterification. ucalgary.caunsri.ac.id The reaction is reversible, and its equilibrium can be shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction. ucalgary.ca

Alternatively, the potassium salt can be converted to the free acid, 2-(2,2,2-trifluoroethoxy)acetic acid, which can then be esterified. The acid can be activated, for example, by conversion to an acid chloride using thionyl chloride, followed by reaction with an alcohol. rsc.org Transesterification, the conversion of one ester to another, is also a viable pathway, often catalyzed by a base or an acid. unsri.ac.idthescipub.commdpi.comresearchgate.netnih.gov

Table 3: Representative Esterification Reactions

| Carboxylic Acid/Derivative | Alcohol | Conditions | Ester Product |

| 2-(2,2,2-Trifluoroethoxy)acetic acid | Methanol | H₂SO₄ (cat.), heat | Methyl 2-(2,2,2-trifluoroethoxy)acetate |

| 2-(2,2,2-Trifluoroethoxy)acetyl chloride | Ethanol | Pyridine | Ethyl 2-(2,2,2-trifluoroethoxy)acetate |

| Butanoic acid | Methanol | H₂SO₄ (cat.), heat | Methyl butanoate |

This table illustrates typical esterification reactions. The specific yields for the trifluoroethoxyacetate derivatives would depend on the optimized reaction conditions.

Role in Horner–Wadsworth–Emmons Type Reactions (e.g., Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate)

While this compound itself is not a direct reagent in the Horner-Wadsworth-Emmons (HWE) reaction, the 2,2,2-trifluoroethoxy group plays a crucial role in a related class of reagents, namely phosphonates bearing trifluoroethoxy substituents. The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. core.ac.uk

Specifically, phosphonates like methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate are key reagents in the Still-Gennari modification of the HWE reaction. core.ac.uksmolecule.com The electron-withdrawing trifluoroethoxy groups on the phosphorus atom accelerate the elimination of the oxaphosphetane intermediate, leading to a high stereoselectivity for the formation of (Z)-alkenes. core.ac.ukresearchgate.net This is in contrast to the standard HWE reaction, which typically favors the formation of (E)-alkenes. core.ac.uk The choice of base and reaction conditions, such as the use of KHMDS and 18-crown-6 (B118740) in THF at low temperatures, is also critical for achieving high Z-selectivity. researchgate.net

Table 4: Stereoselectivity in HWE Reactions with Trifluoroethyl Phosphonates

| Aldehyde | Phosphonate (B1237965) Reagent | Conditions | Major Alkene Isomer | E:Z Ratio |

| Benzaldehyde | Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate | KHMDS, 18-crown-6, THF, -78 °C | Z | High Z-selectivity |

| Various Aldehydes | bis-(2,2,2-Trifluoroethyl)phosphonoacetic acid | i-PrMgBr, Toluene, reflux | E | 78:22 (for a specific example) |

| Various Aldehydes | Dimethyl phosphonoacetate | NaH, THF | E | High E-selectivity |

This table summarizes the influence of the phosphonate reagent on the stereochemical outcome of the HWE reaction. dntb.gov.ua

Substitution Reactions Involving 2-(2,2,2-trifluoroethoxy)azirines

2H-Azirines are highly strained three-membered heterocyclic compounds that are valuable synthetic intermediates. ru.nlucalgary.cacore.ac.ukresearchgate.netnih.govorganic-chemistry.orgnih.govnih.gov The introduction of a 2,2,2-trifluoroethoxy group at the 2-position of the azirine ring influences its reactivity. The electrophilic C=N bond in the strained ring is susceptible to nucleophilic attack. smolecule.com

The synthesis of 2-(2,2,2-trifluoroethoxy)azirines has not been extensively reported, but related 2-halo-2H-azirines are known to undergo nucleophilic substitution reactions where the halogen is displaced by various nucleophiles, such as potassium phthalimide (B116566) and aniline (B41778), to yield new substituted 2H-azirines. smolecule.com It is conceivable that a 2-(2,2,2-trifluoroethoxy) group could also act as a leaving group under certain conditions, or that nucleophiles could add to the C=N bond of a 2-(2,2,2-trifluoroethoxy)azirine, leading to the formation of a stable aziridine (B145994) or subsequent ring-opened products. mdpi.com The outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions. For instance, the reaction of 2-halo-2H-azirines with amines can lead to either substitution at the 2-position or addition to the imine bond followed by ring opening. smolecule.com

Metal-Catalyzed Transformations Incorporating the Trifluoroethoxy Moiety

The introduction of the trifluoroethoxy group into organic molecules is of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atoms. However, the use of this compound as a direct precursor in rhodium- and nickel-catalyzed reactions is not prominently featured in the existing literature.

Nickel-Catalyzed Cross-Coupling Studies on Fluorinated Vinyl Systems

Similarly, there is a lack of published research on the application of this compound in nickel-catalyzed cross-coupling reactions of fluorinated vinyl systems. The field of nickel-catalyzed cross-coupling is extensive, with numerous studies on the coupling of aryl and vinyl halides, including those containing fluorine. nih.govresearchgate.netacs.org These reactions often employ organometallic reagents and various ligands to achieve high efficiency and selectivity. rsc.orgacs.org However, the specific role of this compound as a reactant, additive, or ligand in these transformations is not described in the available literature. Research in this area has explored the use of other fluorinated substrates and reagents, but not the title compound. nih.govacs.orgnih.gov

Stereoselectivity and Regioselectivity in Reactions Involving the Trifluoroethoxyacetate Structure

The control of stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis. The presence of fluorine atoms in a molecule can significantly influence its reactivity and the stereochemical outcome of reactions. While there is a wealth of information on stereoselective and regioselective reactions involving fluorinated compounds, specific studies detailing the directing or stereochemical influence of the 2-(2,2,2-trifluoroethoxy)acetate moiety in rhodium- or nickel-catalyzed reactions are not found in the current body of scientific literature. researchgate.netrsc.orgacs.org

General principles of stereocontrol in reactions with fluorinated substrates often involve the use of chiral catalysts or auxiliaries. rsc.orgnih.gov The electronic properties of the trifluoroethoxy group could potentially influence the regioselectivity of metal-catalyzed reactions, but specific experimental data or mechanistic studies to this effect involving the title compound are not available.

Derivatization and Functionalization Strategies Utilizing the Potassium 2 2,2,2 Trifluoroethoxy Acetate Moiety

Formation of Complex Organic Scaffolds from 2-(2,2,2-trifluoroethoxy)phenol (B147642) Derivatives

A key intermediate that can be derived from the 2-(2,2,2-trifluoroethoxy)acetate moiety is 2-(2,2,2-trifluoroethoxy)phenol. The synthesis of this phenol (B47542) derivative can be achieved through a multi-step process starting from o-nitrochlorobenzene. The process involves an initial etherification with 2,2,2-trifluoroethanol (B45653) in the presence of a base and a phase-transfer catalyst, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to yield the phenol. google.comgoogle.com

The synthesis of 2-(2,2,2-trifluoroethoxy)phenol is outlined in the following reaction scheme:

Etherification: o-Nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol using a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. google.com

Reduction: The resulting 2-(2,2,2-trifluoroethoxy)nitrobenzene is then reduced to 2-(2,2,2-trifluoroethoxy)aniline. This can be achieved through catalytic hydrogenation using palladium on carbon or with reducing agents like iron powder or sodium dithionite. google.com

Diazotization and Hydrolysis: The aniline (B41778) derivative is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., sulfuric acid), followed by hydrolysis of the diazonium salt to afford 2-(2,2,2-trifluoroethoxy)phenol. google.com

Once obtained, 2-(2,2,2-trifluoroethoxy)phenol serves as a crucial precursor for the synthesis of more complex organic scaffolds. For instance, it is a reactant in the preparation of phenyl acetate (B1210297) compounds that have shown potential as sedative and hypnotic agents. chemicalbook.com

Integration into Heterocyclic Compound Synthesis

The 2-(2,2,2-trifluoroethoxy)acetyl group is a valuable component in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a class of heterocyclic compounds known for a wide range of biological activities. A common route to their synthesis involves the reaction of a hydrazide with thioglycolic acid (mercaptoacetic acid). The 2-(2,2,2-trifluoroethoxy)acetyl moiety can be incorporated into this scaffold by first converting 2-(2,2,2-trifluoroethoxy)acetic acid into its corresponding hydrazide.

The general synthetic pathway is as follows:

Hydrazide Formation: 2-(2,2,2-trifluoroethoxy)acetic acid is reacted with hydrazine (B178648) hydrate (B1144303) to form 2-(2,2,2-trifluoroethoxy)acetohydrazide.

Schiff Base Formation: The resulting hydrazide is then condensed with various aromatic aldehydes to yield the corresponding Schiff bases (hydrazones).

Cyclization: These hydrazones are subsequently cyclized with thioglycolic acid in a suitable solvent like DMF, often with a catalyst such as anhydrous zinc chloride, to afford the target N-substituted 2-aryl-4-oxo-thiazolidin-3-yl acetamides bearing the 2-(2,2,2-trifluoroethoxy) group. nih.gov

This versatile synthesis allows for the creation of a library of thiazolidin-4-one derivatives with diverse substitutions on the aryl ring.

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles with diverse pharmacological applications. The 2-(2,2,2-trifluoroethoxy) moiety can be incorporated into these structures, as demonstrated in the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole (B1194373) derivatives. nih.gov Although this example starts from a benzoic acid derivative, the principles can be applied to aliphatic systems derived from 2-(2,2,2-trifluoroethoxy)acetic acid.

A general route for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the following steps:

Hydrazide Preparation: The starting carboxylic acid, in this case, a derivative of 2-(2,2,2-trifluoroethoxy)acetic acid, is converted to its hydrazide.

Hydrazone Formation: The hydrazide is condensed with various aldehydes or ketones to form hydrazones. nih.gov

Oxidative Cyclization: The hydrazones are then cyclized to form the 1,3,4-oxadiazole ring. A common method for this cyclization is refluxing the hydrazone with acetic anhydride. nih.govmdpi.com

The following table summarizes the key steps in the synthesis of 1,3,4-oxadiazole derivatives.

| Step | Description | Reagents and Conditions |

| 1 | Hydrazide Formation | Carboxylic acid, Hydrazine hydrate |

| 2 | Hydrazone Synthesis | Hydrazide, Aldehyde/Ketone |

| 3 | Cyclization | Hydrazone, Acetic anhydride, Reflux |

This methodology allows for the creation of a diverse library of oxadiazole derivatives for biological screening.

Functionalization of Pyrrolidones

The trifluoroethoxy group can be introduced into pyrrolidone scaffolds through a rhodium-catalyzed oxidative functionalization. This domino approach enables the trifluoroethoxylation of non-activated sp³ C-H bonds. Specifically, N-aryl-pyrrolidin-2-ones can be converted to N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net This reaction provides an efficient route to introduce the trifluoroethoxy moiety into the pyrrolidone ring system, which is a common core in many biologically active compounds. The reaction typically proceeds in the presence of a rhodium catalyst and 2,2,2-trifluoroethanol (TFE) as the trifluoroethoxylating agent. nih.gov

Chalcone (B49325) Synthesis

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and are known for their various biological activities. The 2,2,2-trifluoroethoxy group can be incorporated into chalcone structures, typically through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govijarsct.co.in

To synthesize a chalcone containing the 2-(2,2,2-trifluoroethoxy) moiety, one would typically start with a 2'-(2,2,2-trifluoroethoxy)acetophenone. This precursor could be prepared from 2-(2,2,2-trifluoroethoxy)phenol through a Fries rearrangement of its acetate ester or other standard synthetic routes. The Claisen-Schmidt condensation is generally carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. nih.govijarsct.co.in

The following table outlines the general conditions for the synthesis of chalcones bearing a trifluoroethoxy group.

| Reactant A | Reactant B | Catalyst/Base | Solvent | Product |

| 2'-(2,2,2-trifluoroethoxy)acetophenone | Substituted Benzaldehyde | NaOH or KOH | Ethanol | 1-(2'-(2,2,2-trifluoroethoxy)phenyl)-3-aryl-2-propen-1-one |

This synthetic strategy allows for the creation of a wide array of trifluoroethoxylated chalcones with potential applications in medicinal chemistry.

Application as a Synthon for α-Trifluoromethyl Amine Compounds

α-Trifluoromethyl amines are valuable building blocks in medicinal chemistry due to the ability of the trifluoromethyl group to modulate the physicochemical properties of drug candidates. nih.gov While direct use of potassium 2-(2,2,2-trifluoroethoxy)acetate as a synthon for α-trifluoromethyl amines is not explicitly detailed in the provided search results, its derivatives can be envisioned as precursors. For instance, trifluoroacetic acid, a related compound, is used in various synthetic transformations. researchgate.net

A plausible synthetic route could involve the conversion of 2-(2,2,2-trifluoroethoxy)acetic acid to a suitable precursor for trifluoromethylation reactions. More established methods for synthesizing α-trifluoromethyl amines often involve the reduction of trifluoromethyl-substituted imines or the nucleophilic trifluoromethylation of imines using reagents like the Ruppert-Prakash reagent (TMSCF₃). nih.govresearchgate.net The development of synthetic pathways that utilize the 2-(2,2,2-trifluoroethoxy)acetate moiety as a trifluoromethyl source would be a valuable addition to the synthetic chemist's toolbox.

Development of Novel Organofluorine Building Blocks

The utility of a chemical compound as a building block is determined by its reactivity and the versatility of its derivatives. This compound, possessing both a carboxylate functionality and a trifluoroethoxy group, presents a platform for the synthesis of a variety of more complex fluorinated molecules. Research in this area focuses on leveraging the inherent chemical properties of this salt to construct novel synthons for broader applications in organofluorine chemistry.

The carboxylate group of this compound serves as a versatile handle for a range of chemical transformations. As a nucleophile, the acetate can participate in substitution reactions, particularly with alkyl halides, to form esters. This fundamental reaction allows for the attachment of the 2-(2,2,2-trifluoroethoxy)acetyl group to a wide array of organic scaffolds.

A hypothetical reaction scheme illustrating this concept is the reaction of this compound with a generic alkyl halide (R-X). This nucleophilic substitution reaction, typically an SN2 process, would yield an ester, effectively incorporating the trifluoroethereal moiety into a new molecule. The efficiency of such a reaction would depend on the nature of the leaving group (X) and the structure of the alkyl group (R).

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | 2-(2,2,2-trifluoroethoxy)acetate Ester | Nucleophilic Substitution (SN2) |

| This compound | Acyl Chloride (R-COCl) | Anhydride Derivative | Nucleophilic Acyl Substitution |

| This compound | Epoxide | Ring-opened Ester-Alcohol | Nucleophilic Ring-Opening |

Further derivatization can be envisioned through the conversion of the parent acid, 2-(2,2,2-trifluoroethoxy)acetic acid, into its corresponding acyl chloride. This more reactive intermediate can then undergo a wider range of transformations, such as Friedel-Crafts acylation with aromatic compounds, to introduce the trifluoroethoxyacetyl group onto an aromatic ring. This strategy would produce aryl ketones containing the trifluoroethoxy moiety, which are valuable precursors for more complex drug-like molecules.

Another avenue for the development of novel building blocks involves the functionalization of the α-carbon of the acetate group. While challenging, the selective introduction of substituents at this position would lead to a new class of trifluoroethoxylated building blocks with enhanced structural diversity.

While direct and extensive research on the derivatization of this compound for the specific purpose of creating novel organofluorine building blocks is not widely published, the fundamental reactivity of its functional groups provides a clear roadmap for its potential applications. The principles of nucleophilic substitution and acyl chemistry suggest that this compound is a viable starting material for the synthesis of a variety of fluorinated esters, amides, and ketones. These products, in turn, can serve as the next generation of building blocks for the construction of advanced materials and pharmaceuticals. The continued exploration of such functionalization strategies is crucial for expanding the toolbox of organofluorine chemistry.

Advanced Spectroscopic and Analytical Methodologies in Research on Potassium 2 2,2,2 Trifluoroethoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, including derivatives of Potassium 2-(2,2,2-trifluoroethoxy)acetate. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure.

¹H NMR: Proton NMR (¹H NMR) is used to determine the number and electronic environment of hydrogen atoms in a molecule. In derivatives of 2-(2,2,2-trifluoroethoxy)acetate, the methylene (B1212753) protons (OCH₂) of the trifluoroethoxy group typically appear as a quartet due to coupling with the adjacent fluorine atoms. Their chemical shift is generally found in the region of 3.5-4.5 ppm, influenced by the electronegative oxygen and trifluoromethyl group. libretexts.org Protons on the acetate (B1210297) backbone and any associated alkyl or aryl groups in complex derivatives will have characteristic chemical shifts and coupling patterns that aid in their structural assignment. libretexts.orgresearchgate.net

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. For 2-(2,2,2-trifluoroethoxy)acetate derivatives, the carbonyl carbon of the acetate group is typically observed in the downfield region of the spectrum. The carbons of the trifluoroethoxy group will also show distinct signals, with their chemical shifts influenced by the attached oxygen and fluorine atoms. organicchemistrydata.orgthieme-connect.de The trifluoromethyl carbon (CF₃) often appears as a quartet due to C-F coupling. researchgate.net

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is particularly valuable for studying this compound and its derivatives. This technique is highly sensitive and provides information about the chemical environment of the fluorine atoms. The trifluoromethyl (CF₃) group will give a characteristic signal, and its chemical shift can be indicative of the electronic effects of the surrounding molecular structure. nih.govnih.gov ¹⁹F NMR is also a powerful tool for confirming the successful incorporation of the trifluoroethoxy moiety into a larger molecule.

Table 1: Representative NMR Data for 2-(2,2,2-trifluoroethoxy)acetate Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | -OCH₂CF₃ | 3.5 - 4.5 | Quartet (q) |

| ¹³C | C=O | 160 - 180 | Singlet (s) |

| ¹³C | -OCH₂CF₃ | 60 - 70 | Quartet (q) |

| ¹³C | -CF₃ | 120 - 130 | Quartet (q) |

| ¹⁹F | -CF₃ | Varies (relative to standard) | Singlet (s) |

Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the derivative. washington.educarlroth.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of newly synthesized compounds. core.ac.uk For reaction products involving this compound, HRMS provides unambiguous confirmation of their identity.

Operating in modes such as electrospray ionization (ESI), HRMS can accurately measure the mass-to-charge ratio (m/z) of ions to within a few parts per million (ppm). core.ac.uk This level of accuracy allows for the confident determination of the elemental formula of a product, distinguishing it from other compounds with the same nominal mass. For instance, in the synthesis of derivatives, HRMS can confirm the addition of the 2-(2,2,2-trifluoroethoxy)acetyl group by the corresponding increase in molecular weight. The technique is particularly useful for analyzing polar and nonvolatile compounds, which are often encountered in the chemistry of carboxylate salts. core.ac.uk The negative ion mode is often employed for the analysis of organotrifluoroborates and similar anionic species. core.ac.uk Recent advancements in HRMS, including its coupling with gas chromatography (GC-HRMS) and liquid chromatography (LC-HRMS), have further enhanced its capability to identify and quantify trace-level fluorinated transformation products in complex mixtures. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.gov For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features in the FTIR spectrum of a carboxylate salt are the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻). spectroscopyonline.com These typically appear as strong bands in the regions of 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. spectroscopyonline.com911metallurgist.com The presence of the trifluoroethoxy group will be indicated by strong C-F stretching vibrations, which are typically observed in the range of 1000-1360 cm⁻¹. wikipedia.org Additionally, C-O stretching vibrations from the ether linkage will also be present. Analysis of the FTIR spectrum allows for the confirmation of the carboxylate salt structure and the presence of the key trifluoroethoxy moiety. acs.orgresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1540 - 1650 | Strong |

| Carboxylate (-COO⁻) | Symmetric Stretch | 1360 - 1450 | Strong |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1360 | Strong |

| Carbon-Oxygen (C-O) | Ether Stretch | 1050 - 1150 | Medium-Strong |

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and for the purification and purity assessment of the resulting products.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction. chemistryhall.comlibretexts.orglibretexts.org In the synthesis of derivatives from 2-(2,2,2-trifluoroethoxy)acetic acid, TLC can be used to track the consumption of the starting material and the formation of the product. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting material, the appearance of a new spot with a different retention factor (Rf) indicates product formation. rochester.edu The reaction is considered complete when the starting material spot is no longer visible. libretexts.org The choice of an appropriate solvent system (eluent) is crucial for achieving good separation of the spots on the TLC plate. ukessays.com Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining the plate with a suitable chemical reagent. chemistryhall.com

Once a reaction is complete, column chromatography is often employed to purify the desired product from any unreacted starting materials, byproducts, or catalysts. This technique operates on the same principles as TLC but on a larger scale. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (eluent) is passed through the column. The components of the mixture separate based on their different affinities for the stationary and mobile phases, allowing for the collection of the pure product in fractions. The polarity of the eluent is often optimized using TLC prior to performing column chromatography.

For certain analytical applications, particularly gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization of 2-(2,2,2-trifluoroethoxy)acetic acid or its derivatives may be necessary to improve their volatility, thermal stability, or detectability. nih.govgcms.cz

For GC analysis, carboxylic acids are often converted into more volatile esters. gcms.cz For example, esterification with an alcohol like 2,2,2-trifluoroethanol (B45653) can be used to derivatize carboxylic acid herbicides for GC analysis. nih.gov Silylation, which involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, is another common derivatization technique for GC. tcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. tcichemicals.com

In the context of LC-MS/MS, while derivatization is not always required, it can be employed to enhance ionization efficiency and improve sensitivity, especially for challenging analytes. researchgate.net For instance, the analysis of perfluorinated carboxylic acids can be improved by derivatization to overcome issues with poor retention in conventional reversed-phase LC methods. mdpi.com Novel derivatization methods, such as using diphenyl diazomethane, have been developed for the quantification of perfluorinated carboxylic acids by GC-MS. acs.orgnih.gov

Table 3: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Technique | Reagent | Resulting Derivative | Purpose |

| Esterification | Alcohol (e.g., Methanol, Butanol) with catalyst (e.g., BF₃) | Methyl or Butyl Ester | Increase volatility for GC |

| Silylation | BSTFA, TMSI | Trimethylsilyl Ester | Increase volatility and thermal stability for GC |

| Alkylation | PFBBr | Pentafluorobenzyl Ester | Enhance sensitivity for ECD detection in GC |

Applications of Potassium 2 2,2,2 Trifluoroethoxy Acetate in Specialized Chemical Synthesis

Radiochemical Synthesis and Isotopic Labeling Methodologies utilizing the 2,2,2-Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy group is of growing interest for developing tracers for Positron Emission Tomography (PET), a non-invasive imaging technique that visualizes biological processes in vivo. encyclopedia.pub The metabolic stability of this group is a key advantage, and methods to label it with short-lived positron-emitting isotopes like carbon-11 (B1219553) (t½ ≈ 20.4 min) and fluorine-18 (B77423) (t½ ≈ 109.7 min) are crucial for creating effective PET tracers. encyclopedia.pubmdpi.com A significant advancement in this area involves the conversion of labeled fluoroform into highly reactive potassium 2,2,2-trifluoroethoxide isotopologues, which serve as powerful synthons for these applications.

Carbon-11 is a valuable radionuclide for PET because its presence in countless biologically active molecules allows for labeling without altering the compound's fundamental structure and properties. mdpi.comnih.gov The synthesis of ¹¹C-labeled 2,2,2-trifluoroethoxy compounds has been streamlined through the use of [¹¹C]fluoroform ([¹¹C]CHF₃).

The general process involves:

Production of [¹¹C]Fluoroform : [¹¹C]Methane ([¹¹C]CH₄), produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron, is converted into [¹¹C]fluoroform. mdpi.comopenmedscience.com

Formation of the Labeled Synthon : The [¹¹C]fluoroform is reacted with paraformaldehyde in the presence of a base to generate [2-¹¹C]potassium 2,2,2-trifluoroethoxide ([¹¹C]CF₃CH₂OK). mdpi.com This step efficiently incorporates the carbon-11 isotope into the ethoxy backbone.

Radiolabeling : The resulting highly reactive [¹¹C]CF₃CH₂OK synthon is then used in a one-pot, two-stage reaction to attach the ¹¹C-labeled 2,2,2-trifluoroethoxy group to a wide range of aromatic and aliphatic precursor molecules, yielding the final PET tracer. mdpi.com

This methodology allows for the rapid synthesis of diverse ¹¹C-labeled compounds with high molar activities, which is essential given the short half-life of carbon-11. mdpi.com

Table 1: Research Findings on ¹¹C-Trifluoroethoxylation

| Parameter | Finding | Source |

|---|---|---|

| Precursor | [¹¹C]Fluoroform ([¹¹C]CHF₃) | mdpi.com |

| Key Reagent | Paraformaldehyde | mdpi.com |

| Labeled Synthon | [2-¹¹C]Potassium 2,2,2-trifluoroethoxide | mdpi.com |

| Reaction Time | Reactions with the synthon can be as fast as 1 minute at room temperature. | mdpi.com |

| Molar Activity | High molar activities of >200 GBq/µmol were obtained with [¹¹C]fluoroform. | mdpi.com |

| Application | Synthesis of candidate PET tracers for imaging. | mdpi.comnih.gov |

Fluorine-18 is the most widely used radionuclide for PET imaging due to its near-ideal half-life and low positron energy, which results in high-resolution images. rsc.orgopenmedscience.comresearchgate.net Labeling the 2,2,2-trifluoroethoxy group with ¹⁸F offers a strategy to create tracers with potentially lower rates of in-vivo radiodefluorination compared to standard aliphatic ¹⁸F-labeling, a common issue that can complicate imaging interpretation.

The synthesis strategy is analogous to the carbon-11 method but starts with [¹⁸F]fluoroform. mdpi.com This precursor is reacted with paraformaldehyde to produce [¹⁸F]F₂CCH₂OK, a fluorine-18 labeled potassium 2,2,2-trifluoroethoxide synthon. mdpi.com This synthon can then be used to append the ¹⁸F-labeled 2,2,2-trifluoroethoxy group onto various molecules. mdpi.com This approach is a part of the "building block" strategy in radiochemistry, where a simple, efficiently labeled molecule is prepared and then attached to a more complex precursor. rsc.orgrsc.org

An example of a related application is the synthesis of (2-(2-[¹⁸F]fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium salt ([¹⁸F]FETMP), a myocardial imaging agent, which was synthesized from no-carrier-added [¹⁸F]fluoride with a radiochemical yield of 10-20%. nih.gov

The concept of "no-carrier-added" (NCA) is critical in the production of radiopharmaceuticals for PET. nih.gov NCA refers to a preparation of a radionuclide to which no stable isotopes of the same element have been deliberately added. nih.gov This results in a product with very high specific activity (the ratio of radioactivity to the total mass of the substance), which is highly desirable for PET tracers. High specific activity ensures that a pharmacologically negligible mass of the tracer can be administered, minimizing any potential disruption of the biological system under study and avoiding saturation of target receptors or enzymes.

The methodologies employing [¹¹C]fluoroform and [¹⁸F]fluoroform are specifically designed to produce NCA-labeled synthons. mdpi.com By starting with high specific activity, cyclotron-produced [¹¹C]carbon dioxide or [¹⁸F]fluoride and converting them into the respective labeled fluoroforms, the final [¹¹C]CF₃CH₂OK and [¹⁸F]F₂CCH₂OK synthons retain this NCA status. mdpi.com This allows for the synthesis of complex PET tracers bearing a no-carrier-added ¹¹C- or ¹⁸F-labeled 2,2,2-trifluoroethoxy group, enhancing their suitability for sensitive in vivo imaging. mdpi.com

Role as a Precursor in Organophosphorus Chemistry

Organophosphorus compounds are a broad class of organic chemicals containing phosphorus, used in applications ranging from pesticides to flame retardants and pharmaceuticals. wikipedia.orgnih.govwikipedia.org The synthesis of organophosphates, which are esters of phosphoric acid, often involves the reaction of an alcohol with a phosphorus halide, such as phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov

In this context, the 2,2,2-trifluoroethoxy moiety can be incorporated into organophosphorus structures. While potassium 2-(2,2,2-trifluoroethoxy)acetate itself is not typically the direct precursor, the corresponding alcohol, 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH), or its highly reactive alkoxide form (potassium 2,2,2-trifluoroethoxide), serves as the key building block. wikipedia.org The reaction of 2,2,2-trifluoroethanol or its alkoxide with phosphorus chlorides (e.g., PCl₃, POCl₃) or other activated phosphorus species leads to the formation of trifluoroethyl-containing phosphites or phosphates.

A notable example is the use of bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP) as a convenient precursor for synthesizing other H-phosphonates through microwave-assisted alcoholysis. mdpi.com This method is valued because the byproduct, 2,2,2-trifluoroethanol, is volatile and easily removed, simplifying purification. mdpi.com This demonstrates the utility of the trifluoroethoxy group as a leaving group in transesterification reactions to build more complex organophosphorus molecules. mdpi.com

Research on Fluorinated Scaffolds for Materials Science Applications (e.g., polymers, coatings)

The incorporation of fluorinated groups into polymers can impart a range of desirable properties, including high hydrophobicity, chemical resistance, fire resistance, and bio-inertness. acs.org The 2,2,2-trifluoroethoxy group is used to create such advanced materials, particularly in the field of polyphosphazenes.

Poly[bis(2,2,2-trifluoroethoxy)phosphazene] is a well-studied polymer with a backbone of alternating phosphorus and nitrogen atoms and 2,2,2-trifluoroethoxy side groups. acs.orgsigmaaldrich.com This material exhibits a unique combination of properties:

High Hydrophobicity : The fluorine-containing side groups concentrate at the polymer's surface, minimizing surface energy and leading to strong water-repellent characteristics. acs.org Electrospun nanofibers of this polymer can achieve superhydrophobic surfaces with water contact angles up to 159°. acs.org

Solubility : Unlike many fluoropolymers, it is soluble in common organic solvents like acetone (B3395972) and tetrahydrofuran, which facilitates processing and fabrication into films and fibers. acs.org

Stability : The polymer is resistant to many chemicals and shows high stability against fire and radiation. acs.orgsigmaaldrich.com

Biocompatibility : Its bio-inert nature makes it a candidate for biomedical applications. acs.orgsigmaaldrich.com

These properties have led to its use in a variety of materials science applications, including as surface coatings, specialty elastomers, and membranes. acs.orgsigmaaldrich.com Furthermore, electrospun nanofibrous mats of the polymer are being explored for use as scaffolds in tissue engineering, filters, and drug delivery systems. nih.govsigmaaldrich.comnih.gov Other polymers, such as 2,2,2-trifluoroethyl acrylate (B77674) and 2,2,2-trifluoroethyl methacrylate, are used to create polymers with a reduced refractive index. specialchem.comspecialchem.com

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes for Potassium 2-(2,2,2-trifluoroethoxy)acetate

The increasing emphasis on environmentally benign chemical manufacturing necessitates the development of green synthetic routes for all chemical compounds, including this compound. google.comnih.gov Traditional methods for producing organofluorine compounds can involve harsh reagents and generate significant waste. researchgate.net Future research should focus on aligning the synthesis of this compound with the principles of green chemistry. acs.orgyale.edu

Key areas for investigation include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. acs.org This could involve exploring addition reactions rather than substitution reactions, which often generate salt by-products.

Use of Renewable Feedstocks: Investigating the potential of using bio-based starting materials. For instance, deriving the acetate (B1210297) backbone from renewable resources could significantly improve the sustainability profile of the synthesis. yale.edu Research into the green synthesis of potassium nanofertilizers from agricultural byproducts showcases a move towards utilizing renewable sources for potassium-containing compounds. researchgate.netresearchgate.net

Safer Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. acs.org The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent itself has been shown to be beneficial in certain reactions, potentially serving a dual role as reagent and medium. rsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. acs.org This could involve photocatalytic or biocatalytic approaches.

A possible green synthetic route could involve the direct reaction of 2,2,2-trifluoroethanol with a derivative of acetic acid using a highly efficient and recyclable catalyst, minimizing waste and energy use. A recent study on the preparation of ethyl fluoroacetate (B1212596) utilized a solid dispersion technique with potassium fluoride (B91410) on micropowder silica (B1680970) gel, which allowed for milder reaction conditions and easier product separation, representing a step towards greener synthesis. google.com

Catalyst Development for Enhanced Selectivity and Efficiency in Trifluoroethoxylation Reactions

The core of synthesizing this compound lies in the efficient formation of the C-O bond between the trifluoroethoxy group and the acetate moiety. Advances in catalysis are paramount for achieving high selectivity and efficiency in this trifluoroethoxylation reaction. Future research in this area should explore a variety of catalytic systems.

Transition Metal Catalysis: While often used for C-F bond activation, transition metals like palladium and nickel can also be effective for C-O bond formation. mdpi.com Research into palladium-catalyzed cascade reactions for the synthesis of 2-alkoxyquinolines demonstrates the potential for forming C-O bonds with alcohol nucleophiles under mild conditions. nih.gov The development of catalysts that can selectively activate the C-H bond of an acetate precursor for direct trifluoroethoxylation would be a significant advancement.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is often more environmentally friendly. idw-online.de Hydrogen-bonding catalysts, particularly those based on fluorinated alcohols, have shown promise in activating substrates for various transformations. nih.gov

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. nih.govresearchgate.netnih.gov A photocatalytic approach could enable the generation of a trifluoroethoxyl radical or a reactive acetate species, facilitating their coupling.

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. rsc.org Investigating the use of zeolites, metal-organic frameworks (MOFs), or functionalized polymers as catalysts for the synthesis of this compound could lead to more industrially viable methods.

The table below outlines potential catalysts and their advantages for the synthesis of this compound.

| Catalyst Type | Potential Catalyst Example | Key Advantages | Relevant Research Finding |

| Transition Metal | Palladium-Xantphos complex | High efficiency, mild reaction conditions | Effective in cascade reactions for C-O bond formation with alcohols. nih.gov |

| Organocatalyst | Hexafluoroisopropanol (HFIP) | Metal-free, can act as both catalyst and solvent | Promotes various organic transformations through hydrogen bonding. nih.govacs.org |

| Photocatalyst | Iridium or Ruthenium complexes | Mild conditions, high selectivity | Enables radical-based transformations under visible light. researchgate.net |

| Heterogeneous | Supported Potassium Fluoride | Recyclable, simplified workup | Used in the synthesis of ethyl fluoroacetate under mild conditions. google.com |

Investigation of Novel Reaction Manifolds and Cascade Processes

For this compound, future research could focus on:

One-Pot Syntheses: Designing a process where all reagents are added to a single reaction vessel, and the desired product is formed through a sequence of reactions without the need for isolating intermediates. A recent study detailed a one-pot, two-stage synthesis of 2,2,2-trifluoroethyl ethers from fluoroform. nih.gov

Tandem Reactions: Developing a sequence of two or more reactions that occur consecutively in a single pot. For example, a tandem Wittig-Michael reaction has been successfully employed in flow chemistry for the synthesis of C-glycosyl acetates. nih.gov A similar strategy could be envisioned for derivatives of this compound.

Cascade Reactions: Creating a series of intramolecular or intermolecular reactions where the formation of one bond triggers the formation of the next. Researchers at the University of Münster have developed a cascade reaction to generate complex di- and trifluorinated molecules from simple starting materials, a concept they liken to "molecular origami". idw-online.desciencedaily.com

The development of cascade reactions starting from simple, readily available precursors could provide rapid access to a library of complex molecules containing the 2-(2,2,2-trifluoroethoxy)acetate moiety.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new synthetic routes. rsc.orgnih.govnih.gov Future research on this compound would greatly benefit from the application of advanced computational modeling.

Key areas for computational investigation include:

Mechanism Elucidation: Using DFT to model the transition states and intermediates of potential synthetic routes to determine the most energetically favorable pathway. rsc.org This can help in optimizing reaction conditions and catalyst selection.

Predictive Synthesis: Developing computational models that can predict the outcome of a reaction, including yield and selectivity, before it is attempted in the lab. This can significantly accelerate the discovery of efficient synthetic methods. rsc.org

Reactivity Profiling: Calculating the electronic properties of this compound and its derivatives to predict their reactivity in subsequent transformations. This can guide the design of new applications for this compound.

Force Field Development: For larger systems, such as polymers or materials incorporating the 2-(2,2,2-trifluoroethoxy)acetate moiety, the development of accurate force fields for molecular dynamics simulations can provide insights into their structure and properties.

The table below summarizes how different computational methods can be applied to the study of this compound.

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Reaction Mechanism | Energetics of transition states and intermediates, catalyst-substrate interactions. rsc.orgnih.gov |

| Molecular Dynamics (MD) | Material Properties | Conformation and dynamics of polymers or electrolytes containing the moiety. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Synthesis | Correlation of molecular structure with reactivity and properties. |

Exploration of the 2-(2,2,2-trifluoroethoxy)acetate Moiety in Emerging Chemical Technologies

The unique properties conferred by the trifluoroethoxy group, such as increased lipophilicity, metabolic stability, and thermal stability, make the 2-(2,2,2-trifluoroethoxy)acetate moiety an attractive component for a variety of emerging technologies. researchgate.netcip.com.cn

Future research should explore the incorporation of this moiety into:

Advanced Battery Electrolytes: Fluorinated compounds are increasingly being used as additives or co-solvents in lithium-ion battery electrolytes to improve their performance and safety. google.comcip.com.cngoogle.comnih.gov The 2-(2,2,2-trifluoroethoxy)acetate moiety could enhance the electrochemical stability window and reduce the flammability of electrolytes. Partially fluorinated carboxylate esters have already been investigated as co-solvents for high-voltage lithium-ion batteries. cip.com.cn

Functional Polymers and Materials: The incorporation of fluorinated groups can impart unique properties to polymers, such as hydrophobicity, thermal stability, and low surface energy. The 2-(2,2,2-trifluoroethoxy)acetate unit could be used as a monomer or a functional additive in the synthesis of novel polymers for specialized applications, including coatings, membranes, and optical materials.

Agrochemicals and Pharmaceuticals: While this article excludes dosage and safety profiles, the trifluoroethoxy group is a common feature in many bioactive molecules. idw-online.desciencedaily.com Future synthetic research could focus on using this compound as a building block for creating new analogues of existing agrochemicals and pharmaceuticals, with the aim of improving their efficacy and pharmacokinetic properties. The enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams highlights the importance of such fluorinated building blocks. rsc.org

Organocatalysis: As previously mentioned, fluorinated alcohols can act as catalysts. The 2-(2,2,2-trifluoroethoxy)acetate moiety itself, or derivatives thereof, could be explored for their potential catalytic activity in various organic transformations.

The potential applications are driven by the desirable properties that the trifluoroethoxy group can impart, as summarized in the table below.

| Property | Potential Application Area | Rationale |

| Enhanced Thermal Stability | Battery Electrolytes, Polymers | The strong C-F bonds increase resistance to thermal decomposition. cip.com.cn |

| Increased Oxidative Stability | Battery Electrolytes | The electron-withdrawing nature of the CF3 group can raise the oxidation potential. cip.com.cn |

| Modified Lipophilicity | Agrochemicals, Pharmaceuticals | Can influence the transport and bioavailability of active ingredients. |

| Low Surface Energy | Polymers, Coatings | Leads to hydrophobic and oleophobic properties. |

Q & A

Q. How is the compound utilized in studying enzyme inhibition mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.